1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylicacid
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Overview
Description
1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with an ethoxymethyl group, a ketone, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with ethyl chloroacetate, followed by hydrolysis and decarboxylation to introduce the ethoxymethyl group. The final step involves oxidation to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may utilize batch or continuous flow reactors to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to inflammation, pain, or other physiological processes. Detailed studies on its molecular interactions and effects are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Cyclohexanone: Shares the cyclohexane ring and ketone group but lacks the ethoxymethyl and carboxylic acid groups.
Ethyl cyclohexanecarboxylate: Contains the cyclohexane ring and carboxylic acid group but lacks the ketone and ethoxymethyl groups.
4-Oxocyclohexane-1-carboxylic acid: Similar structure but lacks the ethoxymethyl group.
Properties
CAS No. |
2792217-18-4 |
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Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(ethoxymethyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c1-2-14-7-10(9(12)13)5-3-8(11)4-6-10/h2-7H2,1H3,(H,12,13) |
InChI Key |
HUBMCOONEDZMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCC(=O)CC1)C(=O)O |
Origin of Product |
United States |
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